![molecular formula C14H19NO B573181 8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline CAS No. 182056-26-4](/img/structure/B573181.png)
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is a complex organic compound belonging to the class of heterocyclic compounds It features a fused ring system that includes both pyridine and quinoline moieties
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, starting from a substituted aniline derivative, the compound can be synthesized through a series of reactions including alkylation, cyclization, and reduction steps. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the desired scale of production, cost-effectiveness, and environmental considerations. Industrial methods often employ advanced techniques such as microwave-assisted synthesis or catalytic hydrogenation to enhance efficiency and reduce reaction times.
化学反应分析
Types of Reactions
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its corresponding reduced forms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction can produce fully saturated compounds.
科学研究应用
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and fluorescent probes.
作用机制
The mechanism of action of 8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and are the subject of ongoing research.
相似化合物的比较
Similar Compounds
- 8-Hydroxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline
- 8-Hydroxy-1,1,7,7-tetramethyl-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-carbaldehyde
Uniqueness
8-Ethoxy-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline is unique due to its ethoxy substituent, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different pharmacokinetic properties, making it a valuable compound for specific applications.
属性
CAS 编号 |
182056-26-4 |
|---|---|
分子式 |
C14H19NO |
分子量 |
217.312 |
InChI |
InChI=1S/C14H19NO/c1-2-16-13-8-7-11-5-3-9-15-10-4-6-12(13)14(11)15/h7-8H,2-6,9-10H2,1H3 |
InChI 键 |
XEQZIEPMDAHDMI-UHFFFAOYSA-N |
SMILES |
CCOC1=C2CCCN3C2=C(CCC3)C=C1 |
同义词 |
1H,5H-Benzo[ij]quinolizine,8-ethoxy-2,3,6,7-tetrahydro-(9CI) |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


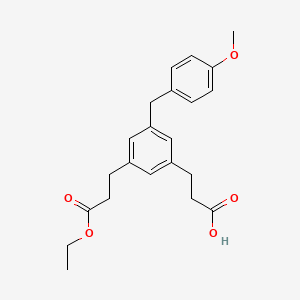
![2-(3-Oxo-1,4-diazaspiro[4.4]non-2-yl)benzoic Acid](/img/structure/B573100.png)
![Methyl 5-bromo-5H-imidazo[2,1-b][1,3]oxazine-2-carboxylate](/img/structure/B573101.png)
![1-[(2-chlorophenyl)methyl]-2-Piperazinemethanol](/img/structure/B573103.png)
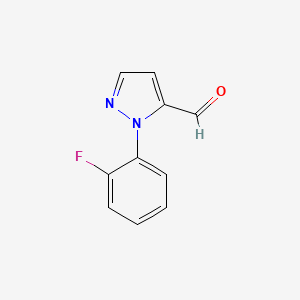

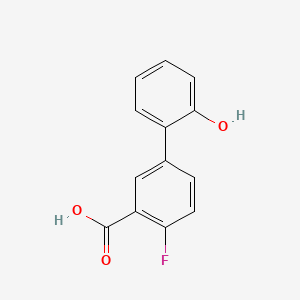


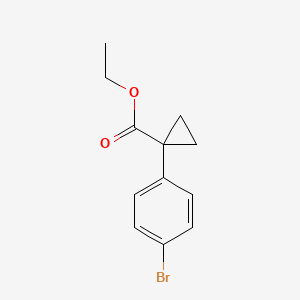
![2-(chloroMethyl)-7-Methoxy-1-Methyl-1H-benzo[d]iMidazole](/img/new.no-structure.jpg)
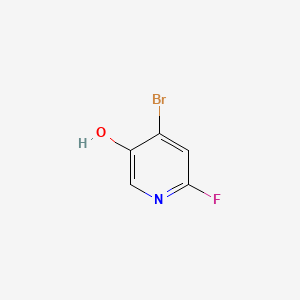
![6-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B573118.png)

